molecular formula C8H10O3 B149863 Vanillyl alcohol CAS No. 498-00-0

Vanillyl alcohol

Cat. No.: B149863
CAS No.: 498-00-0
M. Wt: 154.16 g/mol
InChI Key: ZENOXNGFMSCLLL-UHFFFAOYSA-N
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Description

Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, is an organic compound derived from vanillin. It is a white crystalline solid with a pleasant vanilla-like odor. This compound is used in the flavoring industry and has various applications in scientific research due to its unique chemical properties .

Mechanism of Action

Target of Action

Vanillyl alcohol, a bioactive compound, primarily targets the oxidative stress and apoptotic pathways in cells . It is known to interact with enzymes such as This compound oxidase (VAO) , which plays a crucial role in the biotransformation of this compound .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes at the molecular level. For instance, it has been found to reduce the ratio of Bax/Bcl-2 and the activation of poly (ADP-ribose) polymerase (PARP) , key players in the apoptotic pathway . This suggests that this compound can modulate the apoptotic process, thereby protecting cells from apoptosis.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a product of the biodegradation of lignin , a complex organic polymer . In the presence of this compound oxidase, this compound can be converted into vanillin, a process that involves the oxidation of side chains of propenylbenzenes . This transformation is part of the broader phenolic biosynthetic pathway .

Pharmacokinetics

It is known that its applicability is hindered by itslimited solubility in emulsions or non-polar organic solvents . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound could be influenced by its solubility, which in turn could impact its bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to exhibit antioxidant activity , effectively scavenging radicals and reducing reactive oxygen species (ROS) levels . Furthermore, it has been shown to exhibit anti-apoptotic effects , protecting cells from apoptosis . These effects suggest that this compound could potentially be used in the treatment of conditions associated with oxidative stress and apoptosis, such as neurodegenerative diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as this compound oxidase, is necessary for the biotransformation of this compound . Additionally, the solubility of this compound in different solvents can impact its bioavailability and efficacy

Biochemical Analysis

Biochemical Properties

Vanillyl alcohol interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme this compound oxidase (VAO), which is found predominantly in lignin-degrading ascomycetes . VAO catalyzes the conversion of this compound into vanillin . This reaction involves the hydroxylation and dehydrogenation of this compound .

Cellular Effects

This compound has been shown to have neuroprotective effects in dopaminergic MN9D cells, a classic in vitro model for Parkinson’s disease . It attenuates the elevation of reactive oxygen species (ROS) levels, decreases the Bax/Bcl-2 ratio, and reduces poly (ADP-ribose) polymerase proteolysis . These results indicate that this compound can protect dopaminergic MN9D cells against toxin-induced apoptosis by relieving oxidative stress and modulating the apoptotic process .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into vanillin by the enzyme VAO. This is a two-step process where this compound initially forms and then turns into vanillin . Limited catalytic activity is due to an unproductive complex between the enzyme’s flavin and this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a yeast strain, Cystobasidium laryngis, demonstrated the ability to convert vanillin to this compound . This biotransformation capability might prove useful in the industrial utilization of lignocellulosic residues .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignin degradation. It serves as a model monomer in biodegradation studies of lignin . The conversion of this compound into vanillin is a key step in these pathways .

Transport and Distribution

Given its solubility in water and oils , it can be inferred that it may be transported and distributed within cells and tissues via standard mechanisms of small molecule transport.

Subcellular Localization

The enzyme that catalyzes its conversion into vanillin, VAO, has been found to be located in both peroxisomes and the cytosol . This suggests that this compound may also be present in these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanillyl alcohol can be synthesized through the reduction of vanillin. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous or alcoholic solution. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the biotransformation of vanillin using microbial strains. For example, certain yeast strains, such as Cystobasidium laryngis, have been shown to convert vanillin to this compound through enzymatic reduction . This biotechnological approach is advantageous due to its sustainability and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: Vanillyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper(II) complexes, air, and catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, acidic or basic conditions.

Major Products Formed:

    Oxidation: Vanillin.

    Reduction: 4-hydroxy-3-methoxybenzylamine.

    Substitution: Vanillyl acetate.

Comparison with Similar Compounds

Vanillyl alcohol is structurally similar to other phenolic compounds such as:

    Vanillin: 4-hydroxy-3-methoxybenzaldehyde, the aldehyde form of this compound.

    Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, an oxidized form of this compound.

    Eugenol: 4-allyl-2-methoxyphenol, a related compound with an allyl group instead of a hydroxymethyl group.

Uniqueness: this compound is unique due to its specific hydroxymethyl group, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its analogs .

Properties

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
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DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
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Molecular Weight

154.16 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
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Record name 4-Hydroxy-3-methoxybenzenemethanol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 4-Hydroxy-3-methoxybenzenemethanol
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Record name Vanillyl alcohol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

498-00-0
Record name Vanillyl alcohol
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Record name 4-hydroxy-3-methoxybenzyl alcohol
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Record name 4-Hydroxy-3-methoxybenzenemethanol
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Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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